2,4-Dimethyl-4-propylheptane

Catalog No.
S16074083
CAS No.
62185-31-3
M.F
C12H26
M. Wt
170.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dimethyl-4-propylheptane

CAS Number

62185-31-3

Product Name

2,4-Dimethyl-4-propylheptane

IUPAC Name

2,4-dimethyl-4-propylheptane

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

InChI

InChI=1S/C12H26/c1-6-8-12(5,9-7-2)10-11(3)4/h11H,6-10H2,1-5H3

InChI Key

FDVJFPZZPSPQAO-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(CCC)CC(C)C

2,4-Dimethyl-4-propylheptane is an organic compound classified as an alkane, characterized by its molecular formula C12H26C_{12}H_{26}. This compound features a heptane backbone with two methyl groups located at the second and fourth carbon atoms, along with a propyl group attached to the fourth carbon. Its structure can be visualized as follows:

text
CH3 |CH3-CH-CH-CH-CH2-CH2-CH3 | CH2-CH3

The compound is notable for its branched structure, which affects its physical properties, such as boiling and melting points. The compound's boiling point is approximately 442 K (169 °C), and its melting point is around 246.7 K (-26.5 °C)

1
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As a saturated hydrocarbon, 2,4-Dimethyl-4-propylheptane primarily undergoes reactions typical of alkanes, including:

  • Combustion: When burned in the presence of oxygen, it produces carbon dioxide and water.
    C12H26+O2CO2+H2OC_{12}H_{26}+O_2\rightarrow CO_2+H_2O
  • Halogenation: Under ultraviolet light, it can react with halogens (like chlorine or bromine) to form haloalkanes.
  • Cracking: At high temperatures, it can break down into smaller hydrocarbons.

These reactions are significant in organic synthesis and petrochemical processes.

The synthesis of 2,4-Dimethyl-4-propylheptane can be achieved through several methods:

  • Alkylation: This involves the reaction of heptane with methyl and propyl halides in the presence of a strong base to introduce the desired alkyl groups.
  • Isomerization: Starting from simpler alkanes, the compound can be synthesized via rearrangement reactions under acidic conditions.
  • Friedel-Crafts Alkylation: Utilizing aromatic compounds as starting materials can yield branched alkanes through electrophilic substitution reactions.

These methods highlight the versatility of organic synthesis in producing complex hydrocarbons.

While specific interaction studies involving 2,4-Dimethyl-4-propylheptane are scarce, general studies on alkanes indicate that they typically exhibit hydrophobic interactions. This property influences their solubility and reactivity in biological systems. Further research may be necessary to explore specific interactions with biological molecules or other chemical species.

Several compounds share structural similarities with 2,4-Dimethyl-4-propylheptane. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
2,2-Dimethyl-4-propylheptaneC12H26Similar branching but different methyl positioning
3-Methyl-3-heptylcyclopropaneC12H24Contains a cyclopropane ring
2-Ethyl-3-methylhexaneC10H22Shorter carbon chain; different branching
3,3-DimethylpentaneC8H18Fewer carbons; more compact structure

Uniqueness

The uniqueness of 2,4-Dimethyl-4-propylheptane lies in its specific arrangement of substituents on the heptane backbone. The combination of two methyl groups and a propyl group at designated positions creates distinct physical and chemical properties compared to its analogs. This structural configuration may also influence its behavior in combustion and solvation processes differently than other similar compounds.

XLogP3

6

Exact Mass

170.203450829 g/mol

Monoisotopic Mass

170.203450829 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-15

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